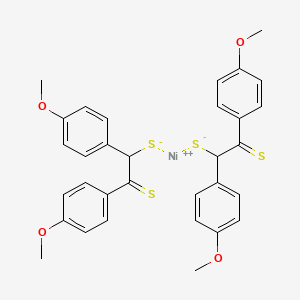
1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) is a coordination compound that features a nickel ion coordinated with a thiolate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) typically involves the reaction of nickel salts with thiolate ligands under controlled conditions. One common method involves the reaction of nickel(II) chloride with 1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and under an inert atmosphere to prevent oxidation of the thiolate ligand.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
化学反应分析
Types of Reactions
1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The thiolate ligand can be oxidized to form disulfides or sulfoxides.
Reduction: The nickel center can be reduced to lower oxidation states, which may alter the coordination environment.
Substitution: Ligands can be substituted with other thiolate or phosphine ligands, leading to different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Nickel(I) or nickel(0) complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Biological Studies: Its potential interactions with biological molecules can be explored for applications in medicinal chemistry and drug development.
作用机制
The mechanism by which 1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) exerts its effects is largely dependent on its coordination environment and the nature of the ligands. The nickel center can participate in redox reactions, facilitating electron transfer processes. The thiolate ligand can interact with various substrates, potentially activating them for further chemical transformations.
相似化合物的比较
Similar Compounds
1,2-Bis(4-methoxyphenyl)-1,2-ethanediol: This compound has similar aromatic substituents but lacks the thiolate and nickel components.
1,2-Bis(4-methoxyphenyl)ethyne: This compound features a triple bond between the aromatic rings, offering different reactivity.
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound has a double bond between the aromatic rings, providing unique electronic properties.
Uniqueness
1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) is unique due to the presence of both the thiolate ligand and the nickel center, which together provide a distinct coordination environment
属性
分子式 |
C32H30NiO4S4 |
|---|---|
分子量 |
665.5 g/mol |
IUPAC 名称 |
1,2-bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) |
InChI |
InChI=1S/2C16H16O2S2.Ni/c2*1-17-13-7-3-11(4-8-13)15(19)16(20)12-5-9-14(18-2)10-6-12;/h2*3-10,15,19H,1-2H3;/q;;+2/p-2 |
InChI 键 |
XNAJMHZERNQDFD-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC=C(C=C1)C(C(=S)C2=CC=C(C=C2)OC)[S-].COC1=CC=C(C=C1)C(C(=S)C2=CC=C(C=C2)OC)[S-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



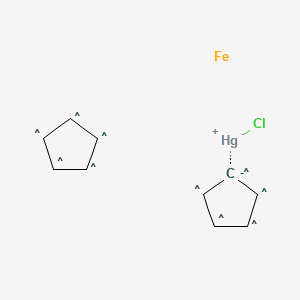
![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
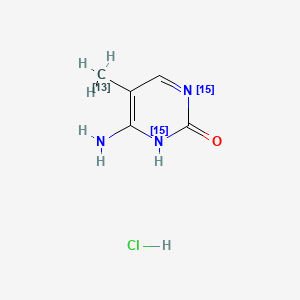
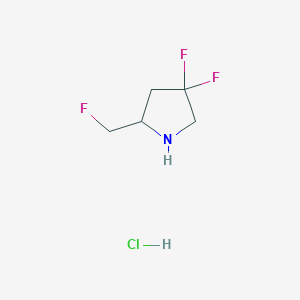

![1-[1-(3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide](/img/structure/B13833964.png)
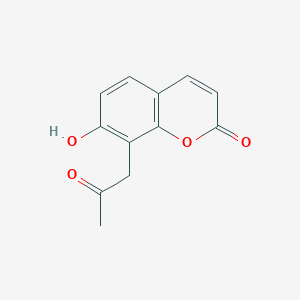

![(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13833996.png)
![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)

![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)
